Baicalin

Description

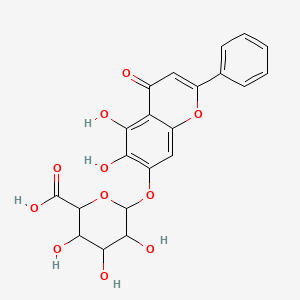

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIIZLYTISPENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865024 | |

| Record name | 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Heterologous Production of Baicalin

Endogenous Biosynthetic Pathways in Scutellaria baicalensis

The synthesis of baicalin (B1667713) and other related flavonoids in Scutellaria baicalensis is not uniform throughout the plant. Instead, it operates through two distinct, tissue-specific pathways: a classic flavone (B191248) pathway primarily active in the aerial parts (leaves and stems) and a more recently evolved, root-specific flavone (RSF) pathway. nih.govnih.gov

In the aerial tissues of S. baicalensis, a classic flavonoid biosynthesis pathway is responsible for producing 4'-hydroxyflavones like scutellarein (B1681691) and its glycoside, scutellarin. mdpi.comnih.gov This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to form the key intermediate, naringenin, which possesses a hydroxyl group at the 4'-position of its B-ring. mdpi.comfrontiersin.org Naringenin is then converted to apigenin (B1666066), which is subsequently hydroxylated to create scutellarein. mdpi.com

Conversely, the roots of S. baicalensis utilize a newly evolved pathway to synthesize 4'-deoxyflavones, which notably include baicalein (B1667712) and wogonin (B1683318). nih.govfrontiersin.org These compounds are characterized by the absence of the 4'-hydroxyl group on the B-ring. nih.govfrontiersin.org This root-specific pathway also starts with phenylalanine but diverges to produce a different flavanone (B1672756) intermediate, pinocembrin (B1678385), which lacks the 4'-hydroxyl group. nih.govnih.gov Pinocembrin is the crucial precursor for the synthesis of chrysin (B1683763), which is then further modified to produce baicalein and other root-specific flavones. nih.govfrontiersin.org The final step in the formation of this compound is the glycosylation of baicalein, a reaction catalyzed by flavonoid 7-O-glucuronosyltransferase (UBGAT), which attaches a glucuronic acid moiety. nih.govfrontiersin.org

The accumulation of this compound and baicalein is significantly higher in the roots compared to the aerial parts of the plant, underscoring the specialized nature of the root's metabolic machinery. mdpi.com

The synthesis of baicalein from its precursors is a multi-step process catalyzed by a specific suite of enzymes. These include hydroxylases that decorate the flavone core and various ligases, synthases, and isomerases that build the foundational structure.

Two key enzymes from the cytochrome P450 family, SbCYP82D1.1 and SbCYP82D2, are critical for the hydroxylation steps in baicalein biosynthesis and are highly expressed in the roots. sippe.ac.cncas.cn

SbCYP82D1.1 functions as a flavone 6-hydroxylase (F6H). sippe.ac.cnnih.gov It exhibits broad substrate specificity, capable of hydroxylating both 4'-deoxyflavones like chrysin to produce baicalein in the roots, and 4'-hydroxyflavones such as apigenin to yield scutellarein in the aerial parts. frontiersin.orgnih.govnih.gov The essential role of this enzyme in baicalein production was confirmed in studies where down-regulating the expression of SbCYP82D1.1 led to a significant decrease in baicalein and this compound levels, accompanied by an accumulation of chrysin glycosides. frontiersin.orgsippe.ac.cnnih.gov

SbCYP82D2 acts as a flavone 8-hydroxylase (F8H). sippe.ac.cnnih.gov Unlike SbCYP82D1.1, this enzyme shows high substrate specificity, primarily accepting chrysin to produce norwogonin (B192581), the precursor to wogonin. nih.govnih.gov Phylogenetic analyses suggest that SbCYP82D2 likely evolved from SbCYP82D1.1 through gene duplication and subsequent neofunctionalization. nih.govnih.gov

These two enzymes are responsible for the crucial 6- and 8-position hydroxylation of the chrysin ring, leading to the formation of baicalein and norwogonin, respectively. nih.govfrontiersin.org

The construction of the chrysin backbone, the direct precursor to baicalein, involves a coordinated series of enzymatic reactions specific to the root pathway. nih.gov

SbCLL-7 (Cinnamate-CoA Ligase-Like 7): This enzyme is pivotal in the root-specific pathway. It activates cinnamic acid to form cinnamoyl-CoA, committing it to the 4'-deoxyflavone route. nih.govfrontiersin.org Silencing the SbCLL-7 gene in hairy roots of S. baicalensis resulted in a marked reduction in the accumulation of this compound, baicalein, and wogonoside. frontiersin.org

SbCHS-2 (Chalcone Synthase-2): A specific isoform of chalcone (B49325) synthase, SbCHS-2, is highly expressed in the roots. nih.govfrontiersin.org It catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone, the precursor to the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org

SbCHI (Chalcone Isomerase): This enzyme is shared by both the aerial and root-specific pathways. frontiersin.org It facilitates the isomerization of pinocembrin chalcone into the flavanone pinocembrin. nih.govfrontiersin.org Overexpression of SbCHI in hairy roots has been shown to boost the production of baicalein and this compound. frontiersin.org

SbFNSII-2 (Flavone Synthase II-2): A neo-functionalized flavone synthase, SbFNSII-2 is highly expressed in the roots and is specific for the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org It converts pinocembrin to the flavone chrysin. nih.govfrontiersin.org RNA interference (RNAi) silencing of SbFNSII-2 significantly diminished the accumulation of this compound and baicalein. frontiersin.orgnih.gov

The intricate network of biosynthetic pathways is tightly controlled at the genetic level by various transcription factors that regulate the expression of the structural genes involved.

The regulation of flavonoid biosynthesis in plants is often governed by a conserved MYB-bHLH-WD40 (MBW) complex. mdpi.comfrontiersin.org In S. baicalensis, members of the R2R3-MYB and basic Helix-Loop-Helix (bHLH) families of transcription factors are instrumental in controlling the production of this compound and related flavonoids. nih.govmdpi.com

Research has identified several key transcription factors that positively regulate the flavonoid synthesis pathway. A transcriptomic analysis highlighted that overexpression of SbMYB8, SbMYB14, and SbbHLH94 led to an increase in the total flavonoid content in S. baicalensis callus, as well as elevated expression levels of flavonoid synthesis structural genes. mdpi.com These transcription factors are believed to activate the expression of structural genes such as CHS, CHI, and others, thereby enhancing the metabolic flux towards flavonoid production. mdpi.com For instance, MYB proteins can regulate the expression of genes like CHS2 and PAL2, directly influencing the accumulation of flavonoids in different tissues. mdpi.com

Genetic Regulation of Flavonoid Biosynthesis

Strategies for Heterologous Production of this compound and its Aglycone

The production of the valuable flavonoid this compound and its aglycone, baicalein, has traditionally relied on extraction from the roots of Scutellaria baicalensis. However, this method is often limited by low yields and the plant's slow growth cycle. To overcome these limitations and ensure a sustainable supply, researchers have turned to metabolic engineering and synthetic biology to develop heterologous production systems. These strategies involve transferring the entire biosynthetic pathway into well-characterized host organisms, or "chassis," which can be more easily cultivated and manipulated for high-yield production. The two primary types of hosts being explored are microbial chassis and plant chassis. mdpi.com

While microbial systems are excellent for rapid production, they can face challenges related to high energy consumption and production costs. mdpi.com Consequently, engineering the complete biosynthetic pathway in heterologous plants presents a promising alternative with potential advantages like lower energy needs and reduced waste. mdpi.com The choice of a heterologous host is critical, as the successful production of the target compound depends on complex factors, including the functional expression of transferred genes, proper protein folding, the availability of precursor molecules, and the host's tolerance to intermediate and final products. escholarship.org

Microbial Chassis Systems (e.g., E. coli, S. cerevisiae)

Microbial cell factories offer a powerful platform for producing plant-derived natural products due to their rapid growth, well-understood genetics, and scalability. Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microbial chassis for flavonoid production. researchgate.netnih.gov

Escherichia coli

E. coli has been extensively engineered for the de novo production of baicalein. This involves reconstructing the biosynthetic pathway from precursor molecules readily available in the cell. An artificial pathway was successfully assembled in E. coli using genes from five different species to convert phenylalanine and tyrosine into the intermediate chrysin. nih.gov Further introduction of a flavone 6-hydroxylase (F6H) from S. baicalensis enabled the conversion of chrysin to baicalein. nih.gov

Initial efforts yielded modest amounts of baicalein, with early reports citing productions of 8.5 mg/L. nih.gov Subsequent research focused on overcoming metabolic bottlenecks to improve titers. Key strategies included:

Optimizing Precursor Supply: Enhancing the availability of malonyl-CoA, a crucial building block for flavonoids, significantly boosted production, increasing baicalein yields to 23.6 mg/L in flask cultures. nih.gov

Enzyme Engineering and Optimization: Researchers developed a self-assembly enzyme reactor in vivo, which optimized the stoichiometry of two key biosynthetic enzymes. This strategy reduced the accumulation of intermediates and increased the baicalein titer by approximately 6.6-fold, from 21.6 mg/L to 143.5 mg/L. mdpi.comacs.org

Fed-batch Fermentation: By implementing a fed-batch fermentation process, the production of baicalein directly from glucose was achieved, reaching a final titer of 214.1 mg/L. acs.orgfrontiersin.orgnih.gov

Beyond baicalein, E. coli has also been used for the biotransformation of baicalein into its glycosylated form, this compound. By introducing a specific glycosyltransferase (AmUGT) that transfers glucuronic acid to the 7-hydroxy group of baicalein, researchers successfully synthesized this compound. jmb.or.krjmb.or.kr To improve the efficiency of this conversion, the E. coli strain was further engineered by overexpressing the UDP-glucose dehydrogenase gene (ugd) and using a mutant that accumulates the required sugar donor, UDP-glucuronic acid. This optimized system converted 1,000 µM of baicalein into approximately 720.3 µM of this compound. jmb.or.krjmb.or.kr

Saccharomyces cerevisiae

The yeast S. cerevisiae is another popular chassis for metabolic engineering. As a eukaryotic organism, it possesses advantages such as intracellular compartments and the ability to perform post-translational modifications, which can be beneficial for expressing complex plant enzymes like cytochrome P450s. researchgate.net The synthesis of baicalein has been reported in S. cerevisiae, although the yields have been generally lower than those achieved in highly optimized E. coli systems, with reported titers around 4.69 mg/L. mdpi.comnih.gov

Table 1: Heterologous Production of Baicalein and this compound in Microbial Chassis

Host Organism Target Compound Key Engineering Strategy Reported Titer Reference E. coli Baicalein Reconstruction of pathway from phenylalanine/tyrosine; optimization of malonyl-CoA supply. 23.6 mg/L nih.gov E. coli Baicalein Development of a self-assembly enzyme reactor. 143.5 mg/L jmb.or.kr E. coli Baicalein De novo synthesis from glucose via fed-batch fermentation. 214.1 mg/L [5, 10] E. coli This compound Whole-cell biotransformation of baicalein using engineered UGT. ~720.3 µM frontiersin.org S. cerevisiae Baicalein Heterologous expression of the biosynthetic pathway. 4.69 mg/L [1, 3]

Plant Chassis Systems (e.g., Arabidopsis, Lycopersicon esculentum)

Using plants as chassis for producing high-value compounds is an attractive strategy that leverages their natural ability as photosynthetic autotrophs to reduce production costs. lifeasible.comfrontiersin.org Engineering metabolic pathways into fast-growing, high-biomass plants can create scalable "green factories."

Lycopersicon esculentum (Tomato)

The tomato has been successfully engineered to produce baicalein. mdpi.comnih.gov In a significant study, the five genes required for the baicalein biosynthetic pathway, sourced from Scutellaria baicalensis, were assembled and introduced into the Micro-Tom tomato variety. mdpi.comnih.gov This research utilized a multigene stacking strategy, which allows for the simultaneous introduction of multiple genes in a single transformation event. mdpi.com The successful expression of all five genes—SbCLL-7, SbCHS-2, SbCHI, SbFNSII-2, and SbCYP82D1.1—was confirmed in the transgenic tomato lines. mdpi.com As a result, the engineered tomato plants accumulated baicalein in their fruit, demonstrating the feasibility of producing this medicinal compound in an edible crop. mdpi.comnih.gov

Arabidopsis thaliana

Arabidopsis thaliana, a model organism for plant biology, has also been used to elucidate and engineer the baicalein pathway. cas.cn Scientists overexpressed the key enzyme flavone 6-hydroxylase (SbCYP82D1.1) from S. baicalensis in Arabidopsis. When these transgenic plants were fed the precursor chrysin, they were able to convert it into baicalein, confirming the enzyme's function in planta. cas.cn This approach of engineering later steps of the pathway in a heterologous plant host is a valuable strategy for producing compounds when precursors can be supplied externally or are already present in the host. Furthermore, the overexpression of regulatory transcription factors, such as AtMYB12, has been shown to enhance the production of flavonoids in various plants, presenting another potential avenue for increasing baicalein yields in engineered plant chassis. nih.govnih.gov

Molecular Pharmacology and Preclinical Mechanisms of Action of Baicalin

Modulation of Cellular Signaling Pathways

Baicalin's therapeutic potential appears to stem from its ability to interact with and modulate multiple intracellular signaling pathways. By influencing the activity of key protein kinases and transcription factors, This compound (B1667713) can alter cellular responses to a variety of stimuli, thereby impacting pathological processes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are crucial in regulating cellular growth, differentiation, and stress responses. Research has demonstrated that this compound can significantly influence the activity of these pathways.

In various cell types, this compound has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade. For instance, in human cervical cancer cells, this compound treatment led to a significant reduction in the expression levels of ERK1/2 and p38 mRNA, as well as their phosphorylated protein forms osti.gov. This inhibition of the ERK/p38 MAPK pathway is associated with the induction of apoptosis in these cancer cells osti.gov. Similarly, in renal cancer cells, baicalein (B1667712), the aglycone of this compound, was found to inhibit cell proliferation, migration, and invasion, with the underlying mechanism attributed to the inhibition of the ERK and p38 MAPK pathways scispace.com.

Furthermore, studies on intestinal epithelial cells have shown that this compound can mitigate lipopolysaccharide (LPS)-induced inflammatory responses by downregulating the protein expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) researchgate.net. This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through its modulation of the MAPK pathway. The combination of this compound and its aglycone, baicalein, has also been shown to enhance apoptosis in human breast cancer cells via the ERK/p38 MAPK pathway frontiersin.org.

Table 1: Effects of this compound on the MAPK/ERK/p38 Pathway

| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| Human Cervical Cancer Cells (HeLa) | Reduced mRNA and protein levels of phosphorylated ERK1/2 and p38. | Induction of apoptosis. | osti.gov |

| Renal Cancer Cells (A498 and 786-O) | Inhibition of ERK and p38 MAPK pathways. | Inhibition of proliferation, migration, and invasion. | scispace.com |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Decreased protein expression of p-ERK and p-p38. | Attenuation of LPS-induced inflammatory responses. | researchgate.net |

| Human Breast Cancer Cells (MCF-7) | Activation of ERK/p38 MAPK pathway in combination with baicalein. | Enhanced apoptosis. | frontiersin.org |

| Human Osteoarthritic Chondrocytes | Inhibition of JNK, ERK, and p38 MAPK cascades. | Anti-inflammatory effects. | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. This compound has been shown to be a potent regulator of the PI3K/AKT/mTOR pathway.

In various cancer cell lines, this compound and its aglycone, baicalein, have demonstrated the ability to inhibit the activation of this pathway. For example, in rheumatoid arthritis synovial fibroblasts, baicalein induced apoptosis by inactivating the PI3K/Akt/mTOR pathway, as evidenced by the decreased expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) researchgate.net. Similarly, in hepatocellular carcinoma cells, baicalein has been shown to deactivate the PI3K/Akt pathway frontiersin.org.

Moreover, this compound has been found to regulate this pathway in non-cancerous contexts as well. In a study on insulin (B600854) resistance, baicalein was shown to improve glucose metabolism by activating the PI3K/AKT signaling pathway in the liver and skeletal muscle nih.gov. This suggests a context-dependent modulation of the PI3K/AKT/mTOR pathway by this compound. Chemical proteomics strategies have also identified that this compound's targets are highly associated with the regulation of the PI3K/AKT signaling pathway nih.gov.

Table 2: Effects of this compound on the PI3K/AKT/mTOR Pathway

| Cell Type/Model | Effect of this compound/Baicalein | Observed Outcome | Reference |

|---|---|---|---|

| Rheumatoid Arthritis Synovial Fibroblasts (SW982) | Inactivation of PI3K/Akt/mTOR pathway (decreased p-PI3K, p-Akt, p-mTOR). | Induction of apoptosis. | researchgate.net |

| Hepatocellular Carcinoma Cells | Deactivation of PI3K/Akt pathway. | Anti-cancer effects. | frontiersin.org |

| Type 2 Diabetes Mellitus Mouse Model | Activation of PI3K/AKT signaling pathway in liver and skeletal muscle. | Amelioration of insulin resistance. | nih.gov |

| Human Embryonic Kidney Cells | Target proteins are highly associated with the PI3K/AKT signaling pathway. | Antiviral, anti-inflammatory, antitumor, and antioxidant functions. | nih.gov |

| IL-1β-induced Rat Chondrocytes | Inhibition of PI3K/AKT/mTOR pathway activation. | Promotion of chondrocyte autophagy. | nih.gov |

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis, and its aberrant activation is frequently implicated in cancer. This compound has been found to modulate this pathway, often leading to anti-proliferative effects.

In osteosarcoma cells, baicalein was shown to inhibit cell proliferation by regulating the Wnt/β-catenin pathway. Specifically, baicalein decreased the expression of β-catenin and Axin2, while increasing the expression of GSK-3β. The translocation of β-catenin from the cytoplasm to the nucleus is a key step in the activation of Wnt signaling. Baicalein has been reported to disrupt this translocation, thereby inhibiting the pathway.

Conversely, in the context of hair follicle development, topical application of this compound was found to activate the canonical Wnt/β-catenin signaling pathway. It stimulated the expression of Wnt3a and Wnt5a and led to the accumulation of β-catenin, which in turn promoted hair follicle growth. This indicates that the effect of this compound on the Wnt/β-catenin pathway can be tissue-specific and dependent on the cellular context. In male rats with depression complicated by infertility, this compound was shown to attenuate the continuous activation of β-catenin induced by lipopolysaccharide (LPS).

Table 3: Effects of this compound on the Wnt/β-Catenin Pathway

| Cell Type/Model | Effect of this compound/Baicalein | Observed Outcome | Reference |

|---|---|---|---|

| Osteosarcoma Cell Line (Saos-2) | Decreased expression of β-catenin and Axin2; increased expression of GSK-3β. | Inhibition of cell proliferation. | |

| Reconstituted Hair Follicles in Mice | Activation of canonical Wnt/β-catenin signaling; accumulation of β-catenin. | Increased hair follicle development. | |

| Male Rats with Depression and Infertility | Attenuation of LPS-induced continuous activation of β-catenin. | Amelioration of depression-like behavior and infertility. | |

| Breast Cancer | Down-regulation of the Wnt/β-catenin pathway. | Suppression of metastasis. |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound is a well-documented inhibitor of the NF-κB pathway.

Numerous studies have demonstrated that this compound and its aglycone, baicalein, can suppress the activation of NF-κB. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the NF-κB p65 subunit to the nucleus. In breast cancer cells, this compound was shown to inhibit tumor growth and metastasis by suppressing the NF-κB signaling pathway.

This compound's anti-inflammatory effects are also largely attributed to its inhibition of NF-κB. It has been shown to alleviate lipopolysaccharide-induced inflammation and protect against ethanol-induced gastritis through the suppression of this pathway. Furthermore, in human immortalized keratinocytes, this compound inhibited the proliferation and expression of inflammatory cytokines by inhibiting the STAT3/NF-κB signaling pathway.

Table 4: Effects of this compound on the NF-κB Pathway

| Cell Type/Model | Effect of this compound/Baicalein | Observed Outcome | Reference |

|---|---|---|---|

| Breast Cancer Cells (MDA-MB-231) | Inhibition of NF-κB p65 nuclear translocation. | Inhibition of tumor growth and metastasis. | |

| Human Immortalized Keratinocytes (HaCaT) | Inhibition of STAT3/NF-κB pathway activation. | Inhibition of proliferation and inflammatory cytokine expression. | |

| Lipopolysaccharide-induced Septic Rats | Suppression of the NF-κB pathway. | Restoration of vascular function. | |

| Lymphocytes | Suppression of NF-κB through inhibition of thioredoxin reductase (TrxR) activity. | Anti-inflammatory properties. | |

| Chicken Liver | Suppression of TLR4-mediated NF-κB pathway. | Alleviation of LPS-induced liver inflammation. |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy. This compound and baicalein have been shown to modulate STAT3 signaling.

In breast cancer cells, baicalein was found to strongly suppress STAT3 activity by inhibiting its transcriptional activity and phosphorylation. This inhibition of STAT3 was associated with anti-proliferative effects and a reduction in the metastatic potential of the cancer cells. Similarly, in cervical cancer cells, this compound has been shown to exert anti-cancer effects by targeting STAT3-regulated signaling pathways.

The modulatory effect of this compound on STAT3 is not limited to cancer cells. In a mouse model of rheumatoid arthritis, this compound treatment was found to significantly attenuate the JAK1/STAT3 signaling pathway, which contributed to the relief of the disease. Furthermore, in human keratinocytes, this compound was observed to inhibit the activation of the STAT3/NF-κB pathway, which is involved in inflammatory skin diseases.

Table 5: Effects of this compound on the STAT3 Signaling Pathway

| Cell Type/Model | Effect of this compound/Baicalein | Observed Outcome | Reference |

|---|---|---|---|

| Breast Cancer Cells | Suppression of STAT3 transcriptional activity and phosphorylation. | Anti-proliferative effects and reduced metastatic potential. | |

| Cervical Cancer Cells | Targeting of STAT3 regulated signaling pathways. | Anti-cancer effects. | |

| Rheumatoid Arthritis Mouse Model | Attenuation of JAK1/STAT3 signaling. | Relief of rheumatoid arthritis. | |

| Human Immortalized Keratinocytes (HaCaT) | Inhibition of STAT3/NF-κB pathway activation. | Inhibition of proliferation and inflammatory cytokine expression. | |

| Mouse Colitis Model | Suppression of STAT3 activation by inhibiting its phosphorylation and DNA binding. | Inhibition of colitis. |

The Cyclin-Dependent Kinase (CDK)-Retinoblastoma (RB) pathway is a fundamental regulatory circuit of the cell cycle. The phosphorylation of the retinoblastoma protein (pRb) by cyclin-CDK complexes allows the cell to progress through the G1/S checkpoint. Baicalein has been shown to induce cell cycle arrest by targeting components of this pathway.

In oral cancer cells, baicalein caused a G1 phase arrest by decreasing the expression of CDK4, cyclin D1, and phosphorylated retinoblastoma (pRb) scispace.com. The reduction in pRb was found to be mediated by both the activation of the Aryl hydrocarbon Receptor (AhR) and the facilitation of cyclin D1 degradation scispace.com. In human lung squamous carcinoma cells, baicalein induced a G0/G1 phase cell cycle arrest by down-regulating the expression of CDK4 and cyclin D1.

Furthermore, in primary cultured rat heart endothelial cells, baicalein treatment led to G1 and G2 growth arrest, which was accompanied by the down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. This down-regulation resulted in markedly reduced Cdk/cyclin-associated kinase activities, thereby inhibiting cell proliferation. The anticancer potential of baicalein is also linked to its inhibitory effect on cyclin-dependent kinases.

Table 6: Effects of this compound on the CDK-RB Pathway

| Cell Type/Model | Effect of Baicalein | Observed Outcome | Reference |

|---|---|---|---|

| Oral Cancer Cells (HSC-3) | Decreased expression of CDK4, cyclin D1, and phosphorylated Rb. | G1 phase cell cycle arrest. | scispace.com |

| Human Lung Squamous Carcinoma Cells (CH27) | Down-regulation of CDK4 and cyclin D1 expression. | G0/G1 phase cell cycle arrest. | |

| Rat Heart Endothelial Cells | Down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. | G1 and G2 growth arrest. | |

| Hepatocellular Carcinoma Cells (HepG2) | Down-regulation of CDK4, cyclin D, and phosphor-Rb (in combination with silymarin). | Cell growth decrease in S-phase and increase in G0/G1 phase. |

Nrf2–Keap1 Pathway Activation

This compound has been shown to exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)–Kelch-like ECH-associated protein 1 (Keap1) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In preclinical studies, this compound treatment has been observed to increase the expression and phosphorylation of Nrf2 while decreasing the expression of Keap1 nih.gov. This dissociation allows Nrf2 to move into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and quinone oxidoreductase-1 nih.gov.

In a study involving HEI193 Schwann cells, baicalein, the aglycone of this compound, was found to protect against hydrogen peroxide-induced oxidative stress, DNA damage, and apoptosis by activating the Nrf2/HO-1 signaling pathway nih.gov. Similarly, in a lipopolysaccharide (LPS)-induced model using IPEC-J2 cells, this compound pretreatment activated the nuclear import of Nrf2 and increased the expression of downstream antioxidant factors, thereby mitigating oxidative stress nih.gov. This activation of the Nrf2 pathway is a key mechanism behind this compound's antioxidant effects nih.govmdpi.com. The process involves the phosphorylation of Nrf2, which is essential for the transcriptional activation of its target genes nih.gov.

| Model System | Inducer | Key Findings | Reference |

| HEI193 Schwann cells | Hydrogen Peroxide | Baicalein increased expression and phosphorylation of Nrf2, decreased Keap1, and promoted Nrf2 nuclear translocation, leading to increased HO-1 expression and protection against oxidative stress-induced DNA damage and apoptosis. | nih.gov |

| IPEC-J2 cells | Lipopolysaccharide (LPS) | This compound activated the nuclear import of Nrf2 and significantly increased the mRNA and protein expression of downstream antioxidant factors like HO-1 and NQO-1. | nih.gov |

| Diabetic Mice Liver Tissue & HL-7702 cells | High Glucose | Baicalein upregulated Nrf2 and its downstream protein HO-1, alleviating oxidative stress and apoptosis. | mdpi.com |

TLR4-NFκB-MAPK Signaling Regulation

This compound has demonstrated significant regulatory effects on the Toll-like receptor 4 (TLR4)-Nuclear factor kappa B (NF-κB)-Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in inflammatory responses. In preclinical models, this compound has been shown to inhibit the activation of this pathway, thereby reducing inflammation. For instance, in a model of lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound suppressed neuroinflammation by blocking TLR4-mediated signal transduction nih.gov. Molecular docking analysis indicated that this compound binds to amino acids on TLR4, inhibiting the pathway nih.gov.

The anti-inflammatory mechanism involves the downregulation of key proteins in the pathway. Studies have shown that this compound can inhibit the expression of TLR4 and Myeloid differentiation primary response 88 (MyD88) nih.govresearchgate.net. This, in turn, prevents the activation of NF-κB and the phosphorylation of MAPKs such as p38 nih.govresearchgate.net. By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α) aboutscience.eunih.gov. In various models of acute lung injury and neuroinflammation, this compound's ability to downregulate the TLR4/NF-κB/MAPK pathways has been consistently observed nih.govmdpi.com.

| Model System | Inducer | Key Findings | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) | This compound suppressed neuroinflammation by blocking the TLR4/MyD88/NF-κB and MAPK pathways and inhibited miR-155 expression. | nih.gov |

| Mice with Acute Lung Injury | Cobra Venom Factor | This compound reduced the expression of adhesion molecules and cytokines by inhibiting NF-κB transcriptional activity. | nih.gov |

| 3D4/21 Cells | Porcine ExPEC | This compound inhibited the expression of NF-κB/MAPK signaling pathways and reduced NLRP3 inflammasome activation. | mdpi.com |

GSK3β/NF-κB/NLRP3 Pathway Involvement

Preclinical research has implicated this compound in the regulation of the Glycogen synthase kinase 3 beta (GSK3β)/NF-κB/NOD-like receptor protein 3 (NLRP3) inflammasome pathway. This pathway is involved in inflammation and apoptosis. In a rat model of depression induced by chronic unpredictable mild stress, this compound was found to exert neuroprotective effects by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway nih.gov. This inhibition helps to reduce inflammation and apoptosis, leading to the protection of neurons nih.gov.

The activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18 researchgate.net. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in various disease models researchgate.netnih.gov. For example, in a model of gestational diabetes mellitus, baicalein, the aglycone of this compound, was found to inhibit the NLRP3 inflammasome, thereby alleviating placental inflammation and oxidative stress nih.gov. Furthermore, in gastric cancer cells, this compound was shown to induce pyroptosis through the NF-κB-NLRP3 signaling axis jcancer.org.

| Model System | Condition | Key Findings | Reference |

| Rat Model of Depression | Chronic Unpredictable Mild Stress | This compound promoted neuronal maturation and rescued neurons from apoptosis by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway. | nih.gov |

| Gestational Diabetes Mellitus Mouse Model | Gestational Diabetes Mellitus | Baicalein inhibited the NLRP3 inflammasome and alleviated placental inflammation and oxidative stress. | nih.gov |

| Gastric Cancer Cells | In vitro | This compound induced pyroptosis through the NF-κB-NLRP3 signaling axis. | jcancer.org |

Akt/FOXG1 Pathway Modulation

This compound has been found to modulate the Protein kinase B (Akt)/Forkhead box G1 (FOXG1) pathway, which plays a role in neuronal differentiation and survival. In a mouse model of depression induced by chronic unpredictable mild stress, this compound administration was shown to promote the differentiation of neurons and their survival by activating the Akt/FOXG1 pathway nih.gov. The study found that this compound could reverse the decrease in phosphorylated Akt (p-Akt) and FOXG1 caused by the stress-induced condition nih.gov.

FOXG1 is a crucial transcription factor for the development of the mammalian telencephalon and is known to stimulate dendrite elongation nih.gov. The activation of the Akt pathway appears to be upstream of FOXG1, as inhibition of the Akt pathway prevented this compound from counteracting the decline in FOXG1 expression in SH-SY5Y cells nih.gov. This suggests that this compound's neuroprotective and antidepressant-like effects are, at least in part, mediated through the modulation of this signaling cascade nih.gov.

| Model System | Condition | Key Findings | Reference |

| Mouse Model of Depression | Chronic Unpredictable Mild Stress | This compound promoted neuronal differentiation and survival via the Akt/FOXG1 pathway, reversing the decrease in p-Akt and FOXG1. | nih.gov |

| SH-SY5Y cells | In vitro | Inhibition of the Akt pathway prevented this compound from counteracting the decline in FOXG1 expression. | nih.gov |

Rac1/LIMK/Cofilin Pathway Activation

Research has indicated that this compound can activate the Ras-related C3 botulinum toxin substrate 1 (Rac1)/LIM kinase (LIMK)/cofilin pathway, which is involved in synaptic plasticity. In a chronic mild stress model of depression in mice, this compound treatment was found to alleviate depression-like behaviors and was associated with the activation of this pathway ablesci.com. The study observed that the expression levels of Rac1 and cofilin proteins were decreased in the stress group, while this compound treatment increased these levels ablesci.com.

The activation of the Rac1-cofilin pathway by this compound is thought to improve synaptic plasticity, which is often impaired in depressive disorders ablesci.com. The study also noted that this compound treatment alleviated ultrastructural changes in the hippocampal CA3 area and increased the expression of synaptic proteins such as synaptophysin (SYP) and postsynaptic density protein-95 (PSD95) ablesci.com.

| Model System | Condition | Key Findings | Reference |

| Mouse Model of Depression | Chronic Mild Stress | This compound activated the Rac1-cofilin pathway and improved synaptic plasticity, alleviating depression-like behaviors. | ablesci.com |

cAMP/PKA Pathway Activation

This compound has been shown to exert its therapeutic effects in certain conditions by upregulating the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. In a study on rats with attention deficit hyperactivity disorder (ADHD), this compound treatment was found to increase the content of adenylate cyclase (AC), cAMP, and PKA nih.gov. This upregulation of the AC/cAMP/PKA signaling pathway was associated with an improvement in synaptosomal adenosine triphosphatase (ATPase) and lactate dehydrogenase (LDH) activities nih.gov.

The effects of this compound on this pathway were observed to be dose-dependent, with higher doses of this compound showing a more significant effect nih.gov. This suggests that the modulation of the cAMP/PKA pathway is a potential mechanism through which this compound exerts its therapeutic effects in ADHD nih.gov.

| Model System | Condition | Key Findings | Reference |

| Rat Model of ADHD | Attention Deficit Hyperactivity Disorder | This compound upregulated the AC/cAMP/PKA signaling pathway and improved synaptosomal ATPase and LDH activities in a dose-dependent manner. | nih.gov |

ACE2/Ang-(1-7)/Mas Axis Modulation

This compound has been found to modulate the Angiotensin-converting enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis, which plays a protective role in the cardiovascular system. This pathway counteracts the effects of the classical renin-angiotensin system. In a human umbilical vein endothelial cell (HUVEC) model of Angiotensin II-induced injury, this compound was shown to reduce endothelial dysfunction and oxidative stress by activating the ACE2/Ang-(1-7)/Mas axis aboutscience.eufrontiersin.org.

The activation of this axis by this compound leads to a series of beneficial downstream effects, including the upregulation of the PI3K/AKT/eNOS pathway, which promotes the production of nitric oxide (NO) frontiersin.orgnih.gov. This contributes to the vasorelaxant and protective effects of this compound on the endothelium aboutscience.eu. The modulation of the ACE2/Ang-(1-7)/Mas axis is a key mechanism through which this compound exerts its cardioprotective effects frontiersin.orgnih.gov.

| Model System | Inducer | Key Findings | Reference |

| HUVEC model | Angiotensin II | This compound activated the ACE2/Ang-(1-7)/Mas axis, leading to reduced endothelial dysfunction and oxidative stress. | aboutscience.eufrontiersin.org |

| In vitro studies | Not specified | This compound's positive effects on cardiovascular activity are mediated by the ACE2/Ang-(1-7)/Mas axis. | nih.gov |

PI3K/AKT/eNOS Pathway Activation

This compound has been shown to exert some of its pharmacological effects through the modulation of the PI3K/AKT/eNOS signaling pathway. This pathway is crucial for a variety of cellular functions, including cell survival, proliferation, and angiogenesis. Aberrations in this pathway are commonly observed in cancer cells, making it a significant target for therapeutic intervention. mdpi.com

Preclinical studies have demonstrated that this compound can activate this pathway, leading to the production of nitric oxide (NO), which plays a role in maintaining an anti-proliferative and anti-apoptotic environment in cells. mdpi.com In the context of myocardial ischemia-reperfusion injury, this compound has been found to promote the production of NO by activating the PI3K-AKT-eNOS signaling pathway in cardiac microvascular endothelial cells. researchgate.net This activation was associated with improved cardiac function and a reduction in myocardial infarction area. researchgate.net

Furthermore, research indicates that this compound's interaction with heat shock proteins (HSPs) and adapter proteins is involved in the regulation of the PI3K/AKT/eNOS pathway, contributing to its anticancer activities. mdpi.com In models of glaucoma, this compound has been observed to suppress pathogenesis by activating the PI3K/AKT signaling pathway, thereby inhibiting apoptosis, oxidative stress, and autophagy in retinal ganglion cells. nih.gov

The activation of the PI3K/AKT pathway by this compound is not universally stimulatory across all cellular contexts. In some cancer cell lines, inhibition of this pathway is a key mechanism of this compound's anti-tumor effects. For instance, in lung cancer cells, this compound was found to inhibit the Akt/mTOR pathway, which contributed to cell cycle arrest and apoptosis. researchgate.netaginganddisease.org Similarly, in breast cancer cells, the related compound baicalein has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT signaling pathway. nih.gov

Table 1: Effects of this compound on the PI3K/AKT/eNOS Pathway in Different Preclinical Models

| Cell/Tissue Type | Effect on Pathway | Observed Outcome | Reference |

|---|---|---|---|

| Cardiac Microvascular Endothelial Cells | Activation | Increased NO production, improved cardiac function | researchgate.net |

| Retinal Ganglion Cells (Glaucoma Model) | Activation | Inhibition of apoptosis, oxidative stress, and autophagy | nih.gov |

| Lung Cancer Cells (H1299 and H1650) | Inhibition (Akt/mTOR) | Induction of cell cycle arrest and apoptosis | researchgate.netaginganddisease.org |

| Breast Cancer Cells (MCF-7 and MDA-MB-231) | Inhibition (by Baicalein) | Induction of apoptosis and autophagy | nih.gov |

Hippo Pathway Involvement

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The primary downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and promote cell proliferation and inhibit apoptosis. Conversely, activation of the Hippo pathway leads to the phosphorylation and cytoplasmic retention of YAP and TAZ, thereby suppressing their activity.

Preclinical research has identified this compound as a modulator of the Hippo pathway. In ovarian cancer cells, this compound has been shown to activate the Hippo signaling cascade. researchgate.net This activation leads to an increase in the phosphorylation of YAP in the cytoplasm, which in turn reduces the level of nuclear YAP. researchgate.net By attenuating YAP activity, this compound was found to suppress the stemness of ovarian cancer cells. researchgate.net

The mechanism by which this compound influences the Hippo pathway appears to involve the regulation of Ras association domain-containing protein 6 (RASSF6). researchgate.net this compound has been observed to decrease the mRNA level of RASSF6, a negative regulator of the kinase Mst1/2 which is a core component of the Hippo pathway. researchgate.net By inhibiting RASSF6, this compound effectively activates the Hippo signaling cascade, leading to the downstream inhibition of YAP. researchgate.net Overexpression of both YAP and RASSF6 was shown to negate the inhibitory effects of this compound on the proliferation and stemness of ovarian cancer cells, confirming the significance of this pathway in this compound's mechanism of action. researchgate.net

Table 2: this compound's Involvement in the Hippo Signaling Pathway in Ovarian Cancer Cells

| Molecular Target | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| RASSF6 (mRNA level) | Decrease | Activation of Hippo signaling | researchgate.net |

| Phosphorylated YAP (in cytoplasm) | Increase | Inhibition of YAP nuclear translocation | researchgate.net |

| Nuclear YAP | Decrease | Attenuation of YAP activity | researchgate.net |

| Ovarian Cancer Stem Cell Markers (CD133, ALDH1A1) | Inhibition | Suppression of cancer cell stemness | researchgate.net |

NOD-like Receptor Signaling Pathway Regulation

The NOD-like receptor (NLR) family, particularly the pyrin domain-containing 3 (NLRP3) inflammasome, is a critical component of the innate immune system that, when activated, triggers inflammatory responses. This compound has demonstrated potent anti-inflammatory activities by regulating this signaling pathway.

In murine macrophages, this compound has been shown to robustly suppress the activation of the NLRP3 inflammasome when stimulated by ATP or nigericin. nih.gov The mechanism of this suppression involves the blockade of apoptosis-associated speck-like protein containing a CARD (ASC) recruitment and speck formation. nih.gov This is achieved, in part, by augmenting protein kinase A (PKA)-mediated phosphorylation of NLRP3, a modification known to prevent the assembly of the inflammasome. nih.gov

Further studies have indicated that this compound can inhibit the expression of NF-κB/MAPK signaling pathways, which in turn reduces the activation of the NLRP3 inflammasome in porcine extraintestinal pathogenic Escherichia coli (ExPEC)-infected cells. researchgate.net This leads to a significant reduction in the transcription and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). researchgate.net By blocking NLRP3 inflammasome activation, this compound was able to reduce the cellular damage induced by the bacterial infection. researchgate.net

Table 3: Regulation of the NOD-like Receptor Signaling Pathway by this compound

| Cell Type/Model | Stimulus | Effect of this compound | Mechanism | Reference |

|---|---|---|---|---|

| Murine Macrophages | ATP or Nigericin | Suppression of NLRP3 inflammasome activation | Augmented PKA-mediated phosphorylation of NLRP3, blocking ASC recruitment | nih.gov |

| Porcine 3D4/21 Cells | Porcine ExPEC PCN033 | Reduced NLRP3 inflammasome activation | Inhibition of NF-κB/MAPK signaling pathways | researchgate.net |

Cellular Processes and Molecular Targets

Induction of Apoptosis

A significant body of preclinical research has established that this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism underlying its anti-tumor activity.

In lung cancer cells (H1299 and H1650), this compound treatment has been shown to significantly increase the proportion of apoptotic cells. researchgate.netaginganddisease.org This pro-apoptotic effect is linked to the downregulation of the Akt/mTOR signaling pathway. researchgate.netaginganddisease.org Similarly, in melanoma cells, both this compound and its aglycone, baicalein, have been demonstrated to induce apoptosis. nih.gov

The induction of apoptosis by this compound and baicalein has also been observed in colorectal cancer cells, where it is associated with the modulation of the MAPK and PI3K/AKT signaling pathways. mdpi.com In breast cancer cells, baicalein was found to induce apoptosis in a dose-dependent manner, with higher concentrations leading to a greater apoptotic rate. nih.gov This was evidenced by nuclear condensation observed through Hoechst staining. nih.gov

The molecular mechanisms underlying this compound-induced apoptosis are multifaceted and can involve both intrinsic and extrinsic pathways. For instance, in PC12 cells exposed to hydrogen peroxide, this compound was shown to up-regulate the expression of anti-apoptotic proteins like survivin and Bcl-2, while down-regulating the expression of the pro-apoptotic protein caspase-3, an effect linked to the activation of the JAK/STAT3 pathway.

Table 4: Induction of Apoptosis by this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Associated Signaling Pathway | Reference |

|---|---|---|---|---|

| Lung Cancer | H1299, H1650 | Increased proportion of apoptotic cells | Akt/mTOR | researchgate.netaginganddisease.org |

| Melanoma | Not specified | Induction of apoptosis | Metabolic control | nih.gov |

| Colorectal Cancer | MC38, CT26 | Induction of apoptosis | MAPK, PI3K/AKT | mdpi.com |

| Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent increase in apoptosis (by Baicalein) | PI3K/AKT | nih.gov |

Cell Cycle Progression Inhibition

In addition to inducing apoptosis, this compound has been shown to inhibit the progression of the cell cycle in cancer cells, thereby halting their proliferation. This effect is often observed as an arrest at specific phases of the cell cycle.

In lung cancer cell lines H1299 and H1650, this compound treatment resulted in a remarkable arrest of the cell cycle in the G1/S phase, accompanied by a decrease in the G2/M phase. researchgate.net This cell cycle arrest was found to be dependent on the inhibition of the Akt/mTOR pathway. researchgate.netaginganddisease.org

Similarly, in colorectal cancer cells, this compound has been reported to cause cell cycle arrest. mdpi.com Specifically, in RKO and HCT116 colorectal cancer cells, this compound treatment induced cell cycle arrest primarily in the G1 phase. mdpi.com This was associated with alterations in the protein levels of key cell cycle regulators, including cyclin D1, cyclin E1, cyclin B1, p21, and p27. mdpi.com In other colorectal cancer cell lines, MC38 and CT26, this compound caused cell cycle arrest at the S phase. mdpi.com

The related compound baicalein has also been shown to induce cell cycle arrest in various cancer types. For instance, in highly invasive human ovarian cancer cells, baicalein induced a G2/M phase cell cycle arrest. This was associated with an increase in reactive oxygen species (ROS) production, DNA damage, and the activation of CHK2. In prostate cancer cells, baicalein has been shown to arrest the cell cycle at the G1 and S phases.

Table 5: Inhibition of Cell Cycle Progression by this compound and Baicalein

| Compound | Cancer Type | Cell Line(s) | Phase of Cell Cycle Arrest | Associated Mechanisms | Reference |

|---|---|---|---|---|---|

| This compound | Lung Cancer | H1299, H1650 | G1/S | Inhibition of Akt/mTOR pathway | researchgate.netaginganddisease.org |

| This compound | Colorectal Cancer | RKO, HCT116 | G1 | Alterations in cyclin and CDK inhibitor levels | mdpi.com |

| This compound | Colorectal Cancer | MC38, CT26 | S | Not specified | mdpi.com |

| Baicalein | Ovarian Cancer | SKOV-3, TOV-21G | G2/M | ROS production, DNA damage, CHK2 activation | |

| Baicalein | Prostate Cancer | PC-3, DU145 | G1 and S | Inhibition of cyclins and CDKs |

Inhibition of Cellular Proliferation

This compound and its aglycone, baicalein, have demonstrated significant anti-proliferative effects across a range of cancer cell types in preclinical studies. This inhibition of cellular growth is a direct consequence of the induction of apoptosis and cell cycle arrest.

The anti-proliferative effects of this compound have also been noted in human breast cancer cells and human umbilical vein endothelial cells (HUVEC), highlighting its potential as an anti-cancer and anti-angiogenic agent. In ovarian cancer cells, both this compound and baicalein significantly inhibited cell viability, with baicalein showing greater efficacy. Notably, these compounds exerted less of an inhibitory effect on normal ovarian cells, suggesting a degree of selectivity for cancer cells.

The mechanisms underlying the inhibition of cellular proliferation are linked to the modulation of various signaling pathways and molecular targets. For example, in ovarian cancer cells, the inhibition of proliferation by baicalein is associated with the downregulation of cancer-promoting genes such as VEGF, HIF-1α, cMyc, and NFκB.

Table 6: Inhibition of Cellular Proliferation by this compound and Baicalein

| Compound | Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Lung Cancer | H1299, H1650 | Dose- and time-dependent inhibition of cell viability | researchgate.net |

| Baicalein | Colorectal Cancer | HT29, DLD1 | Dose- and time-dependent inhibition of cell viability | |

| This compound | Breast Cancer | Not specified | Inhibited proliferation | |

| This compound and Baicalein | Ovarian Cancer | OVCAR-3, CP70 | Significant inhibition of cell viability, with baicalein being more effective |

Induction of Cellular Senescence

This compound, a natural flavonoid glycoside, has been identified as an inducer of cellular senescence in various cancer models, presenting a potent anti-tumor mechanism distinct from apoptosis. nih.govresearchgate.net In human colon cancer cells (HCT116 and SW480), treatment with this compound significantly increases the number of senescence-associated β-galactosidase (SA-β-Gal) positive cells. researchgate.net This induction of senescence is a key factor in the inhibition of cancer cell growth and proliferation. researchgate.net

The molecular mechanism underlying this compound-induced senescence involves the upregulation of decidual protein induced by progesterone (DEPP). nih.gov this compound treatment leads to a decrease in reactive oxygen species (ROS), which in turn mediates the upregulation of DEPP. nih.gov This protein then physically interacts with Ras, triggering the activation of the Ras/Raf/MEK/ERK signaling pathway. nih.gov Concurrently, this compound selectively activates the p16INK4A/Rb pathway, leading to decreased phosphorylation of the retinoblastoma protein (pRb), a key step in enforcing cell cycle arrest and senescence. nih.gov This effect is specific, as pathways involving p53, p21, and p27 are not significantly influenced by this compound during this process. nih.gov

In vivo studies using xenograft mouse models of human colon cancer have corroborated these findings. nih.gov this compound treatment dramatically inhibited tumor growth, an effect attributed to the induction of tumor cellular senescence. nih.gov Analysis of tumor tissues from these models confirmed the upregulation of DEPP and the activation of the Ras/Raf/MEK/ERK and p16INK4A/Rb signaling pathways. nih.gov Research has also shown that this compound can induce senescence in melanoma cells, further highlighting this as a significant component of its anti-cancer activity. researchgate.net

| Cell Line | Key Finding | Signaling Pathway Involved | Reference |

|---|---|---|---|

| Human Colon Cancer (HCT116, SW480) | This compound induces cellular senescence, evidenced by increased SA-β-Gal positive cells. | DEPP-mediated Ras/Raf/MEK/ERK and p16INK4A/Rb pathways | nih.govresearchgate.net |

| Human and Mouse Melanoma Cells | This compound treatment increases senescent cell populations. | mTORC1-HIF-1α signaling pathway (related to metabolic inhibition) | researchgate.net |

Modulation of Autophagy

Autophagy is a cellular degradation process that can play a dual role in cancer, either promoting survival or inducing cell death. nih.govnih.gov Preclinical studies have demonstrated that this compound is a potent modulator of autophagy in various cancer cells. nih.govaginganddisease.org In human hepatocellular carcinoma (HCC) cells (SMMC-7721), this compound induces autophagic cell death in a dose- and time-dependent manner, alongside apoptosis. nih.govfrontiersin.org This finding reveals a novel mechanism for this compound's anticancer effects beyond its previously known roles in apoptosis and cell cycle arrest. nih.gov

The induction of autophagy by this compound in SMMC-7721 cells is associated with the upregulation of Beclin 1, a key regulator of the autophagic process. nih.gov Furthermore, this effect involves the significant downregulation of the protein CD147, a molecule implicated in both apoptosis and the inhibition of autophagy. nih.govfrontiersin.org The use of an autophagy inhibitor, 3-methyladenine (3-MA), significantly inhibits this compound-induced cell death, confirming the functional role of autophagy in its cytotoxic effects. nih.gov

In papillary thyroid carcinoma (PTC), this compound has also been shown to induce autophagy. nih.gov A study using an optical resonator to monitor this compound-membrane protein interactions identified nerve growth factor receptor (NGFR) as a key target. nih.gov Mechanistic investigations revealed that this compound induces autophagy in PTC cells via the NGFR/MAPK/mTOR signaling axis. nih.gov This was validated in both in vitro and in vivo models, where this compound treatment led to an increase in autophagosomes. nih.gov The process involves the modulation of proteins such as p62, with its expression being decreased by this compound in a concentration-dependent manner. nih.gov

| Cancer Type | Cell Line | Key Mechanism | Signaling Pathway | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma | SMMC-7721 | Induces autophagic cell death; upregulates Beclin 1; downregulates CD147. | CD147-mediated | nih.govfrontiersin.org |

| Papillary Thyroid Carcinoma | Bcpap | Induces autophagy, evidenced by increased autophagosomes and decreased p62. | NGFR/MAPK/mTOR | nih.gov |

| Intestinal Epithelial Cells | HT-29 | Restores expression of autophagy-related genes in inflamed cells. | NF-κB | nih.gov |

Inhibition of Metastasis

Metastasis is a primary cause of mortality in cancer patients, and this compound has demonstrated significant potential in inhibiting this complex process in preclinical models. researchgate.net Its anti-metastatic effects are largely attributed to its ability to reverse the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and dissemination. researchgate.net

In highly aggressive breast cancer cells (MDA-MB-231 and 4T1), this compound effectively suppresses migration and invasion. researchgate.net This is achieved by modulating the expression of key EMT markers; this compound upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as Vimentin and N-cadherin. researchgate.net The underlying mechanism for this effect involves the targeting of the β-catenin signaling pathway. researchgate.net this compound treatment leads to a downregulation of β-catenin expression, thereby inhibiting the EMT process and suppressing the metastatic potential of breast cancer cells. researchgate.net

Another critical pathway targeted by this compound to inhibit metastasis is the transforming growth factor-β (TGF-β) signaling pathway. In breast cancer, this compound has been shown to directly bind to TGF-β1, causing its inactivation. This action subsequently blocks the downstream phosphorylation of Smad3 (p-Smad3), a key transducer of the TGF-β signal that promotes EMT. By inhibiting the TGF-β1/p-Smad3 pathway, this compound effectively suppresses EMT-induced metastasis. In vivo experiments have validated these findings, showing that this compound inhibits TGF-β1-induced tumor metastasis.

Interactions with Specific Proteins and Enzymes

KDM4E/BICD1/PAR1

Preclinical research has primarily associated this compound's aglycone, baicalein, with a pathway involving Lysine-specific demethylase 4E (KDM4E) and Bicaudal D homolog 1 (BICD1) to ultimately block Protease-Activated Receptor-1 (PAR1) signaling in triple-negative breast cancer. nih.gov

However, studies focusing specifically on this compound have demonstrated its direct inhibitory effects on PAR1. In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly down-regulated the levels of PAR-1 mRNA and PAR-1 protein. aginganddisease.orgnih.gov This inhibition of PAR-1 was linked to a reduction in apoptosis and an attenuation of focal cerebral ischemic reperfusion injury, suggesting that PAR-1 is a direct or indirect target of this compound in cerebrovascular contexts. aginganddisease.orgnih.gov While the complete KDM4E/BICD1 cascade has not been elucidated for this compound itself, its interaction with the downstream effector PAR1 is evident.

PSMB5 and SIRT3

There is currently a lack of available preclinical data detailing a direct interaction between this compound and Proteasome Subunit Beta Type-5 (PSMB5).

In contrast, a significant interaction has been identified between this compound and Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase. In the context of diabetic cardiomyopathy, this compound's cardioprotective effects are mediated through the Sentrin/SUMO-specific protease 1 (SENP1)/SIRT3 signaling pathway. nih.gov Research shows that this compound enhances the de-small ubiquitin-like modifier (deSUMOylation) of SIRT3 by upregulating SENP1. researchgate.netnih.gov This action restores SIRT3 activity, which in turn improves mitochondrial stability, reduces the accumulation of reactive oxygen species, and prevents cardiomyocyte death (including apoptosis and ferroptosis). researchgate.netnih.gov The cardioprotective effects of this compound were eliminated when endogenous SENP1 was silenced, confirming the essential role of this pathway in mediating this compound's benefits. nih.gov

Xanthine Oxidase (XO) Activity

This compound and its aglycone, baicalein, are recognized as reversible inhibitors of xanthine oxidase (XO), the key enzyme in purine catabolism that catalyzes the production of uric acid. The inhibition of XO by this compound helps to suppress the generation of superoxide (B77818) anions (O2•−), which are byproducts of the enzymatic reaction.

Spectroscopic and molecular docking studies have confirmed the formation of a this compound-XO complex. The binding of this compound to the enzyme induces conformational changes in XO, leading to a reduction in its catalytic activity. The mechanism of inhibition is a mixed type, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex. Furthermore, research indicates a synergistic effect when this compound is combined with allopurinol, a classical XO inhibitor, suggesting potential for combination therapies in managing conditions like hyperuricemia.

| Target Protein/Enzyme | Effect of this compound | Mechanism of Action | Disease/Model Context | Reference |

|---|---|---|---|---|

| Protease-Activated Receptor-1 (PAR1) | Inhibition | Downregulates PAR-1 mRNA and protein expression. | Cerebral Ischemic Reperfusion Injury | aginganddisease.orgnih.gov |

| Sirtuin 3 (SIRT3) | Activation (Indirect) | Promotes deSUMOylation of SIRT3 via upregulation of SENP1. | Diabetic Cardiomyopathy | researchgate.netnih.gov |

| Xanthine Oxidase (XO) | Inhibition | Binds to XO, inducing conformational changes (mixed-type inhibition). | Enzymatic Assays (Hyperuricemia model) |

Anti-apoptotic (Bcl-2) and Angiogenic (VEGF) Targets

This compound demonstrates complex interactions with key proteins involved in programmed cell death (apoptosis) and the formation of new blood vessels (angiogenesis). Its activity is notably centered on the B-cell lymphoma 2 (Bcl-2) family of proteins and the Vascular Endothelial Growth Factor (VEGF).

Anti-apoptotic (Bcl-2) Targets: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio between these opposing factions is a key determinant of a cell's fate. Research has shown that this compound can modulate this balance to induce apoptosis in various cancer cell lines. In human leukemia cells, for instance, treatment with this compound leads to a decline in the expression of the anti-apoptotic Bcl-2 protein. Concurrently, it upregulates the expression of the pro-apoptotic Bax protein. This shift in the Bax/Bcl-2 ratio is a crucial step that leads to the loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptosis.

Angiogenic (VEGF) Targets: Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates angiogenesis. The effect of this compound on VEGF is context-dependent and appears to be mediated through the estrogen-related receptor alpha (ERRα) pathway. Studies have demonstrated that this compound can induce the expression of VEGF in several cell lines. This induction occurs through the activation of the ERRα pathway, independent of the hypoxia-inducible factor-1α (HIF-1α), which is a more common regulator of VEGF. By stimulating ERRα expression, this compound enhances VEGF promoter activity, leading to increased VEGF mRNA and protein levels. This pro-angiogenic effect suggests a potential therapeutic role for this compound in conditions where enhanced blood vessel formation is beneficial, such as in ischemic cardiovascular diseases.

Table 1: this compound's Interaction with Anti-apoptotic and Angiogenic Targets

| Target | Effect of this compound | Model System | Key Finding |

|---|---|---|---|

| Bcl-2 | Downregulation of protein expression | Human T-ALL leukemia cell line (CCRF-CEM) | This compound treatment decreased Bcl-2 levels, contributing to a loss of mitochondrial membrane potential and apoptosis. |

| VEGF | Induction of protein and mRNA expression | Human glioma (U251), lung fibroblast (MRC-5), and HUVEC cells | this compound induces VEGF expression and promotes angiogenesis by activating the ERRα/PGC-1α pathway. |

c-Jun N-terminal Kinase 2 (JNK2)

This compound has been identified as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade. The JNK pathway is involved in regulating cellular responses to a variety of stressors and plays a key role in inflammation, apoptosis, and cell differentiation.

Research indicates that this compound exerts inhibitory effects on the JNK signaling pathway. In models of acute pancreatitis, this compound has been shown to suppress the JNK pathway by targeting MAP2K4 worldscientific.comnih.gov. This inhibition is part of a broader anti-inflammatory mechanism. In the context of cardiovascular protection, this compound's ability to inhibit apoptotic kinases, including JNK, is crucial for its cardioprotective effects against myocardial injury frontiersin.org. By attenuating the activation of the JNK pathway, this compound can reduce the expression of pro-inflammatory cytokines and mitigate apoptosis, thereby protecting tissues from inflammatory damage worldscientific.comnih.govfrontiersin.org. This regulatory action on the JNK pathway underscores a significant aspect of this compound's therapeutic potential in managing inflammatory conditions.

Fungal Enzyme Targets (e.g., 1,3-β-d-glucan synthase)

This compound exhibits antifungal properties, particularly against opportunistic pathogens like Candida albicans, by modulating the integrity and composition of the fungal cell wall. The primary target in this context is the synthesis and exposure of β-1,3-glucan, a crucial structural component of the cell wall and a potent pathogen-associated molecular pattern (PAMP).

Instead of directly inhibiting the 1,3-β-d-glucan synthase enzyme, this compound appears to disrupt the regulation of cell wall biogenesis. Transcriptome analysis of C. albicans treated with this compound revealed differential expression of numerous genes associated with cell wall organization nih.gov. Specifically, this compound treatment leads to:

Upregulation of synthesis genes: An increased expression of genes encoding for β-1,3-glucan synthases, such as GSC1 and GSL1 nih.gov.

Downregulation of degradation genes: A decreased expression of genes encoding for glucan-degrading enzymes like glucan 1,3-β-glucosidase (BGL2) and glucan endo-1,3-β-D-glucosidase 1 (ENG1) nih.gov.

This combined action results in an "unmasking" effect, where the normally concealed β-1,3-glucan layer on the fungal surface becomes more exposed. This increased exposure enhances the recognition of the fungus by host immune cells, such as macrophages, leading to a more robust phagocytic response and clearance of the pathogen nih.gov. While this compound's aglycone, baicalein, has been shown to have more direct and potent antifungal activity, this compound's mechanism of modulating gene expression to alter the cell wall architecture represents a distinct antifungal strategy frontiersin.orgnih.govmdpi.comresearchgate.net.

Viral Enzyme Targets (e.g., BVDV NS5B Polymerase, SARS-CoV-2 3CL Protease)

This compound has demonstrated significant antiviral activity by directly targeting and inhibiting key viral enzymes that are essential for replication.

Bovine Viral Diarrhea Virus (BVDV) NS5B Polymerase: BVDV, a member of the Pestivirus genus, relies on the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B), for the replication of its viral genome. Research has established that this compound and its derivatives can effectively inhibit BVDV replication by targeting the NS5B polymerase. Molecular docking and in vitro studies have confirmed that this compound can bind to this crucial enzyme, thereby impeding its function and halting the viral replication cycle. This targeted inhibition leads to a significant reduction in BVDV RNA copy numbers in infected cells.

SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro), also referred to as the main protease, is a highly conserved enzyme in coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19. This enzyme plays an indispensable role in the viral life cycle by cleaving viral polyproteins into functional proteins required for replication and transcription. This compound and its aglycone, baicalein, have been identified as potent, non-covalent inhibitors of the SARS-CoV-2 3CLpro. They effectively block the active site of the protease, preventing it from processing the viral polyproteins and thus inhibiting viral replication. This mechanism of action makes this compound a promising candidate for the development of broad-spectrum anti-coronavirus therapeutics.

Table 2: this compound's Interaction with Viral Enzyme Targets

| Target Enzyme | Virus | Effect of this compound | Outcome |

|---|---|---|---|

| NS5B Polymerase | Bovine Viral Diarrhea Virus (BVDV) | Binds to and inhibits the RNA-dependent RNA polymerase activity. | Inhibition of viral RNA replication. |

| 3CL Protease (3CLpro) | SARS-CoV-2 | Non-covalently binds to the active site, blocking its proteolytic activity. | Inhibition of viral polyprotein processing and replication. |

Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Elevated CK2 activity is a common feature in many types of cancer, making it an attractive target for anti-neoplastic drug development.

While this compound is a major flavonoid component of Scutellaria baicalensis, research into the direct inhibition of Protein Kinase CK2 has primarily focused on its aglycone, baicalein. Studies have shown that baicalein is an effective in vitro inhibitor of the recombinant human protein kinase CK2 holoenzyme, displaying strong inhibitory activity with an IC50 of 2.54 µmol/L nih.gov. Kinetic analyses revealed that baicalein acts as a noncompetitive inhibitor with respect to ATP and as a mixed-type inhibitor concerning the protein substrate casein nih.gov. The direct inhibitory action of this compound itself on Protein Kinase CK2 is less characterized in the scientific literature.

Regulation of Gene and Protein Expression

E-cadherin, TGF-β1, Vimentin, p-Smad3

This compound significantly modulates the expression of genes and proteins involved in the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer metastasis and fibrosis. Its primary mechanism in this context involves the direct inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.

TGF-β1 is a potent inducer of EMT. Upon binding to its receptor, it initiates a signaling cascade that leads to the phosphorylation of Smad proteins, particularly Smad3 (p-Smad3). This activated p-Smad3 then translocates to the nucleus to regulate the transcription of target genes that drive the EMT process.

Research has demonstrated that this compound can directly bind to TGF-β1, causing its inactivation nih.govnih.gov. This action blocks the entire downstream signaling cascade. Consequently, this compound treatment leads to:

Decreased TGF-β1 and p-Smad3: By inactivating TGF-β1, this compound reduces its expression and prevents the phosphorylation of Smad3 nih.gove-century.us. This has been observed in both in vitro breast cancer models and in vivo animal studies nih.gov.

Upregulation of E-cadherin: The inhibition of the TGF-β1/p-Smad3 pathway reverses the suppression of epithelial markers. This compound treatment results in a marked upregulation of E-cadherin, a key protein for maintaining cell-cell adhesion in epithelial tissues nih.govfrontiersin.org.

Downregulation of Vimentin: Concurrently, this compound downregulates the expression of mesenchymal markers like Vimentin nih.govfrontiersin.org. Vimentin is an intermediate filament protein characteristic of mesenchymal cells that contributes to cell motility and invasion.

By inhibiting the TGF-β1/p-Smad3 signaling axis, this compound effectively suppresses EMT, which in turn reduces the migratory and invasive capabilities of cancer cells nih.govnih.gov.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 1,3-β-d-glucan |

| ATP |

| Bax |

| Bcl-2 |

| Casein |

| Cytochrome c |

| E-cadherin |

| Estrogen-related receptor alpha (ERRα) |

| Hypoxia-inducible factor-1α (HIF-1α) |

| p-Smad3 |

| Protein Kinase CK2 |

| Smad3 |

| TGF-β1 |

| Vascular Endothelial Growth Factor (VEGF) |

Inflammatory Markers (iNOS, IL-1β, COX-2, TNF-α, IL-6)

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate key inflammatory mediators. Research indicates that this compound can suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. researchgate.net By inhibiting NF-κB activation, this compound effectively downregulates the expression of a range of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

Furthermore, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These enzymes are instrumental in the synthesis of prostaglandins and nitric oxide, respectively, which are key contributors to the inflammatory process. researchgate.net In a study on lipopolysaccharide (LPS)-induced infection in chickens, this compound was found to suppress the NF-κB pathway via the TLR4 receptor, leading to a decrease in the expression of iNOS, IL-1β, COX-2, TNF-α, and IL-6. mdpi.com Similarly, in a study on ulcerative colitis in rats, this compound administration was associated with a decrease in the expression of TNF and IL-6 in the colon. nih.gov

The table below summarizes the effects of this compound on key inflammatory markers based on preclinical research findings.

| Inflammatory Marker | Effect of this compound | Molecular Mechanism |

| iNOS | Suppression of expression | Inhibition of NF-κB signaling pathway |